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Cat. No.: B10812363 Get Quote

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active

serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1][2] It plays a pivotal

role in a vast array of cellular processes, including cell growth, proliferation, survival, and

apoptosis, by phosphorylating hundreds of protein substrates.[1][3] CK2 typically exists as a

heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two

regulatory β subunits (α2β2, αα'β2, or α'2β2).[4]

The persistent, unregulated activity of CK2 is a hallmark of many diseases, particularly cancer.

Elevated CK2 levels are found in numerous solid tumors and hematological malignancies,

where it promotes tumorigenesis by activating oncogenic signaling pathways and protecting

cancer cells from apoptosis. This dependency makes CK2 an attractive and compelling target

for therapeutic intervention. The development of small molecule inhibitors that can selectively

block the catalytic activity of CK2 is a promising strategy for cancer therapy and the treatment

of other diseases where CK2 is implicated.

Mechanism of Action of CK2 Inhibitors
The majority of potent CK2 inhibitors, including CX-4945, function as ATP-competitive

inhibitors. They are designed to bind to the ATP-binding pocket on the catalytic CK2α subunit,

directly competing with the endogenous ATP co-factor. This binding event prevents the transfer

of a phosphate group from ATP to CK2 substrates, thereby blocking the downstream signaling

events that depend on CK2 activity. The unique features of the CK2 ATP-binding site, such as

its relatively small size and specific amino acid residues, allow for the design of highly selective

inhibitors.
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While ATP-competitive inhibition is the most common strategy, other mechanisms are being

explored, such as targeting allosteric sites (e.g., the αD pocket) or the substrate-binding site to

achieve greater selectivity and overcome potential resistance.
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Caption: Mechanism of ATP-competitive CK2 inhibition.

Quantitative Biological Data
The potency and selectivity of CK2 inhibitors are determined through various biochemical and

cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki)

are key metrics for biochemical potency. Cellular potency is often measured by the

concentration required to inhibit cancer cell growth or induce apoptosis.
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Inhibitor Target Ki
IC50
(Biochemic
al)

IC50
(Cellular)

Class

CX-4945

(Silmitasertib)

CK2

Holoenzyme
0.38 nM 1 nM

0.2 - 1.5 µM

(various

cancer lines)

ATP-

Competitive

TBB (4,5,6,7-

Tetrabromobe

nzotriazole)

CK2α 0.15 µM 0.5 µM
10 - 20 µM

(Jurkat cells)

ATP-

Competitive

DMAT (2-

Dimethylamin

o-4,5,6,7-

tetrabromobe

nzimidazole)

CK2 0.04 µM 0.15 µM
15 - 25 µM

(Jurkat cells)

ATP-

Competitive

Quinalizarin
CK2

Holoenzyme
- 0.15 µM -

ATP-

Competitive

AB668
CK2

Holoenzyme
41 nM 65 nM

~0.34 µM

(786-O cells)

Bivalent (ATP

& αD Pocket)

TIBI (4,5,6,7-

Tetraiodoben

zimidazole)

CK2 - 38 nM

Induces

apoptosis in

HL-60 cells

ATP-

Competitive

Note: IC50 and Ki values can vary depending on assay conditions (e.g., ATP concentration).

Modulation of Key Signaling Pathways
CK2 acts as a master regulator, influencing multiple pro-survival and proliferative signaling

pathways that are often hijacked in cancer. By inhibiting CK2, compounds like CX-4945 can

simultaneously disrupt these critical networks.

a) PI3K/Akt/mTOR Pathway
CK2 directly phosphorylates Akt1 at Serine 129 (S129), a key signaling hub, promoting its

activity and cell survival. It also phosphorylates and inhibits the tumor suppressor PTEN, which
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normally antagonizes the PI3K pathway. Inhibition of CK2 therefore leads to reduced Akt S129

phosphorylation, increased PTEN activity, and overall suppression of this oncogenic pathway.
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Caption: CK2 inhibition disrupts the PI3K/Akt/mTOR pathway.
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b) NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2

promotes NF-κB activation by phosphorylating several components, including IκBα (promoting

its degradation) and the p65 subunit of NF-κB at Serine 529 (enhancing its transcriptional

activity). CK2 inhibition stabilizes IκBα and reduces p65 phosphorylation, thereby suppressing

NF-κB-mediated gene expression and promoting apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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